Tris(2-ethylhexyl) phosphate chemical properties and structure
Tris(2-ethylhexyl) phosphate chemical properties and structure
An In-depth Technical Guide to Tris(2-ethylhexyl) phosphate (B84403): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-ethylhexyl) phosphate (TEHP) is an organophosphate compound with a significant industrial footprint as a plasticizer, flame retardant, and solvent.[1][2][3] Its distinct chemical properties, including low volatility and high thermal stability, make it a versatile component in a wide array of materials such as polyvinyl chloride (PVC), synthetic rubber, and hydraulic fluids.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Tris(2-ethylhexyl) phosphate. Additionally, it explores its known biological activities, offering a critical resource for researchers in materials science, environmental science, and toxicology.
Chemical Structure and Identification
Tris(2-ethylhexyl) phosphate is a trialkyl phosphate, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-ethylhexyloxy groups.[1][4] The branched nature of the 2-ethylhexyl alkyl chains is crucial to its physical properties, such as its low melting point and flexibility-imparting characteristics in polymers.[1]
Caption: 2D chemical structure of Tris(2-ethylhexyl) phosphate.
Table 1: Chemical Identifiers for Tris(2-ethylhexyl) phosphate
| Identifier | Value | Reference |
| IUPAC Name | tris(2-ethylhexyl) phosphate | [4][][6] |
| CAS Number | 78-42-2 | [1][4] |
| Molecular Formula | C₂₄H₅₁O₄P | [1][4][][7] |
| Molecular Weight | 434.63 g/mol | [][7] |
| SMILES String | CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC | [4][] |
| InChI Key | GTVWRXDRKAHEAD-UHFFFAOYSA-N | [4][6] |
| Synonyms | TEHP, Tri(2-ethylhexyl) phosphate, 'Trioctyl' phosphate | [2][4] |
Physicochemical Properties
TEHP is a colorless to pale yellow, viscous liquid with a faint, sharp odor.[4][] It is characterized by its low water solubility and high boiling point, which contribute to its persistence and low volatility in industrial applications.[1][2]
Table 2: Physicochemical Data for Tris(2-ethylhexyl) phosphate
| Property | Value | Conditions | Reference |
| Appearance | Clear, colorless to pale yellow viscous liquid | Room Temperature | [2][4] |
| Density | 0.92 - 0.93 g/cm³ | 20 °C | [3][8] |
| Boiling Point | 215 - 220 °C | 4 - 0.7 kPa | [3][9] |
| Melting Point | -70 °C to -74 °C | - | [3][8][9] |
| Flash Point | 170 °C - 207 °C | Closed Cup | [3][9] |
| Vapor Pressure | <1 Pa (2.1 mmHg) | 20 °C | [3][9] |
| Water Solubility | Insoluble (0.600 mg/L) | 24 °C | [8][10][11] |
| Solubility | Soluble in alcohol, acetone, ether, hydrocarbons | - | [1][11] |
| Refractive Index | 1.443 - 1.445 | 20 °C | [2][8] |
| log Kow | 4.23 | - | [10] |
Experimental Protocols
Synthesis of Tris(2-ethylhexyl) phosphate
A common laboratory and industrial synthesis method involves the esterification of 2-ethylhexanol with a phosphorus-containing reactant.[1]
Protocol: Esterification using Phosphorus Oxychloride
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a system for neutralizing evolved HCl gas, place 3.0 moles of 2-ethylhexanol.
-
Reactant Addition: Cool the flask in an ice-water bath. Slowly add 1.0 mole of phosphorus oxychloride (POCl₃) dropwise to the stirred 2-ethylhexanol. Maintain the reaction temperature below 60°C to control the exothermic reaction.[12]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Purification - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a 5% sodium bicarbonate solution, and finally with brine to remove unreacted starting materials and acidic byproducts.
-
Purification - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator.[12]
-
Final Product: The resulting clear, viscous liquid is Tris(2-ethylhexyl) phosphate. Purity can be assessed using techniques such as GC-MS.[12]
Caption: General workflow for the synthesis and purification of TEHP.
Analytical Methodology: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the identification and quantification of TEHP in various matrices.[13]
Protocol: Sample Analysis
-
Sample Preparation (Extraction): For water samples, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.[13] For solid matrices (e.g., sediment, polymer), use solvent extraction (e.g., with acetone) often aided by sonication or Soxhlet apparatus.[13]
-
Concentration and Cleanup: Dry the extract using anhydrous sodium sulfate. Concentrate the sample to a small volume under a gentle stream of nitrogen. If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate TEHP from other components. Helium is typically used as the carrier gas.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of TEHP for quantification (e.g., m/z 99, 113, 265) and confirmation.
-
-
Quantification: Prepare a calibration curve using certified standards of TEHP. Quantify the concentration in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for the analytical determination of TEHP by GC-MS.
Biological Activity and Signaling
Recent studies have identified Tris(2-ethylhexyl) phosphate as an antagonist of the glucocorticoid receptor (GR).[3] The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate genes involved in metabolism, inflammation, and stress responses.
As an antagonist, TEHP can bind to the GR but fails to induce the conformational changes necessary for its activation. This binding competitively inhibits the natural ligand from activating the receptor, thereby blocking the downstream signaling cascade. This antagonistic activity is a key area of interest for toxicological and endocrinological research.
Caption: TEHP antagonism of the Glucocorticoid Receptor signaling pathway.
References
- 1. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 4. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. scbt.com [scbt.com]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. ICSC 0968 - TRIS(2-ETHYLHEXYL) PHOSPHATE [inchem.org]
- 10. env.go.jp [env.go.jp]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]
- 13. ecetoc.org [ecetoc.org]
